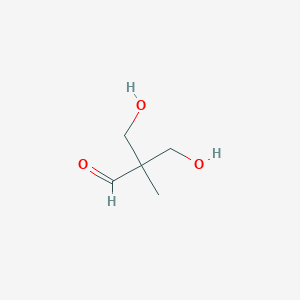







|
REACTION_CXSMILES
|
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH2:13][OH:14])[CH3:12]>>[OH:14][CH2:13][C:11]([CH2:15][OH:16])([CH3:12])[CH:10]=[O:9].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH3:12])[C:13]([OH:2])=[O:14] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)(CO)CO
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)(CO)CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with shaking at 30° C. for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
to prepare
|
|
Type
|
CUSTOM
|
|
Details
|
a resting cell suspension reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
This was shaken at 30° C. for 24 hours
|
|
Duration
|
24 h
|


Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C=O)(C)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C(=O)O)(C)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH2:13][OH:14])[CH3:12]>>[OH:14][CH2:13][C:11]([CH2:15][OH:16])([CH3:12])[CH:10]=[O:9].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH3:12])[C:13]([OH:2])=[O:14] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)(CO)CO
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)(CO)CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with shaking at 30° C. for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
to prepare
|
|
Type
|
CUSTOM
|
|
Details
|
a resting cell suspension reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
This was shaken at 30° C. for 24 hours
|
|
Duration
|
24 h
|


Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C=O)(C)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C(=O)O)(C)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |